An In-depth Technical Guide to the Synthesis of W-84 Dibromide
An In-depth Technical Guide to the Synthesis of W-84 Dibromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient multi-step synthesis pathway for W-84 dibromide (Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide), a potent allosteric modulator of muscarinic M2 receptors. The described synthesis is broken down into three core steps, each with detailed experimental protocols. Quantitative data is presented in tabular format for clarity and reproducibility.
Synthesis Pathway Overview
The synthesis of W-84 dibromide is proposed via a convergent three-step pathway. The process begins with the synthesis of the key intermediate, N-(3-bromopropyl)phthalimide, through the alkylation of potassium phthalimide (B116566). This intermediate is then converted to N-(3-phthalimidopropyl)-N,N-dimethylamine via nucleophilic substitution with dimethylamine (B145610). The final step involves a double quaternization (Menschutkin reaction) of this tertiary amine with 1,6-dibromohexane (B150918) to yield the target compound, W-84 dibromide.
Caption: Synthesis pathway of W-84 dibromide.
Quantitative Data Summary
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| Potassium Phthalimide | 185.22 | 0.025 | 4.63 g | 1 |
| 1,3-Dibromopropane | 201.89 | 0.10 | 20.19 g (10.8 mL) | 4 |
| Tetrabutylammonium (B224687) Bromide (TBAB) | 322.37 | 0.00125 | 0.40 g | 0.05 |
| Dimethylformamide (DMF) | - | - | 50 mL | - |
| Product | 268.11 | - | ~5.91 g | Yield: 88.3% |
Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| N-(3-bromopropyl)phthalimide | 268.11 | 0.022 | 5.91 g | 1 |
| Dimethylamine (40% in H₂O) | 45.08 | 0.066 | 7.4 g (8.3 mL) | 3 |
| Ethanol | - | - | 50 mL | - |
| Product | 232.29 | - | ~4.5 g (Est.) | Yield: ~88% (Est.) |
Step 3: Synthesis of W-84 Dibromide
| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| N-(3-phthalimidopropyl)-N,N-dimethylamine | 232.29 | 0.019 | 4.5 g | 2 |
| 1,6-Dibromohexane | 243.97 | 0.0095 | 2.32 g (1.4 mL) | 1 |
| Acetonitrile | - | - | 50 mL | - |
| Product | 708.53 | - | ~6.1 g (Est.) | Yield: ~90% (Est.) |
Note: Estimated yields for steps 2 and 3 are based on typical efficiencies for these types of reactions.
Experimental Protocols
Step 1: Synthesis of N-(3-bromopropyl)phthalimide
This procedure is adapted from a high-yield method utilizing a phase transfer catalyst.[1]
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (4.63 g, 0.025 mol), 1,3-dibromopropane (20.19 g, 0.10 mol), and tetrabutylammonium bromide (TBAB, 0.40 g, 0.00125 mol).
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Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
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Reaction: Heat the mixture to 70°C and stir for 2.0 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.
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Isolation: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic phases, wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
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Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be a white solid. Recrystallization from ethanol can be performed for further purification. The expected yield is approximately 5.91 g (88.3%).[1]
Step 2: Synthesis of N-(3-phthalimidopropyl)-N,N-dimethylamine
This protocol is a general procedure for the amination of a primary alkyl halide, designed to favor monoalkylation.
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Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, dissolve N-(3-bromopropyl)phthalimide (5.91 g, 0.022 mol) in 50 mL of ethanol.
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Reagent Addition: Cool the solution in an ice bath and add an aqueous solution of dimethylamine (40% w/w, 7.4 g, 0.066 mol). The use of a threefold excess of dimethylamine helps to minimize the formation of the dialkylated quaternary ammonium (B1175870) salt.[2]
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Reaction: Seal the vessel and heat the mixture to 70°C. Stir at this temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Cool the reaction mixture to room temperature and transfer it to a round-bottom flask. Remove the ethanol and excess dimethylamine under reduced pressure.
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Isolation: Dissolve the residue in 50 mL of dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any hydrobromide salts, followed by water (1 x 30 mL) and brine (1 x 30 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary amine, which is expected to be an oil or low-melting solid. The estimated yield is approximately 4.5 g.
Step 3: Synthesis of W-84 Dibromide
This protocol is based on analogous procedures for the synthesis of hexamethylene-bis-ammonium salts.[3][4]
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-(3-phthalimidopropyl)-N,N-dimethylamine (4.5 g, 0.019 mol) in 50 mL of acetonitrile.
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Reagent Addition: Add 1,6-dibromohexane (2.32 g, 0.0095 mol) to the solution. A 2:1 molar ratio of the tertiary amine to the dibromoalkane is crucial.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The product is expected to precipitate from the solution as it forms.
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Isolation: Cool the reaction mixture to room temperature. Collect the precipitated white solid by vacuum filtration.
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Purification: Wash the collected solid with cold acetonitrile (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
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Drying: Dry the final product, W-84 dibromide, under vacuum to a constant weight. The estimated yield is approximately 6.1 g.
References
- 1. US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 2. 3-Bromo-N,N-dimethylpropan-1-amine | 53929-74-1 | Benchchem [benchchem.com]
- 3. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 4. FR3014100A1 - PROCESS FOR THE SYNTHESIS OF A MIXTURE OF N, N, N ', N'-TETRAMETHYL-1,6-HEXANEDIAMINE AND N, N, N', N'-TETRAMETHYLDIAMINOETHERS - Google Patents [patents.google.com]
